molecular formula C18H22Si2 B12582357 Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- CAS No. 599187-53-8

Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl-

Cat. No.: B12582357
CAS No.: 599187-53-8
M. Wt: 294.5 g/mol
InChI Key: AUMHGDJKNVTQIX-UHFFFAOYSA-N
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Description

Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- is a complex organosilicon compound characterized by its unique structure, which includes ethynyl and phenylene groups. This compound is known for its applications in various fields, including materials science, organic synthesis, and nanotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- typically involves the cross-coupling reaction of 3,5-di(trimethylsilylethynyl)phenylacetylene with a haloaryl derivative. This reaction is catalyzed by palladium(II) and copper(I) under controlled conditions to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures the production of high-purity Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols.

    Reduction: Reduction reactions can convert the ethynyl groups to ethylene groups.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

Chemistry

In chemistry, Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- is used as a building block for the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of novel materials with specific properties.

Biology and Medicine

In biology and medicine, this compound is explored for its potential use in drug delivery systems and as a component in biomedical devices. Its biocompatibility and ability to form stable bonds with biological molecules make it a valuable research tool.

Industry

In industry, Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- is used in the production of advanced materials, including coatings, adhesives, and sealants. Its ability to enhance the properties of these materials, such as durability and resistance to environmental factors, makes it highly sought after .

Mechanism of Action

The mechanism of action of Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- involves its interaction with molecular targets through its ethynyl and phenylene groups. These interactions can lead to the formation of stable bonds with other molecules, influencing various pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl- stands out due to its combination of ethynyl and phenylene groups, providing unique reactivity and versatility. This makes it suitable for a wide range of applications, from materials science to biomedical research.

Properties

IUPAC Name

2-[3-ethynyl-5-(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22Si2/c1-8-16-13-17(9-11-19(2,3)4)15-18(14-16)10-12-20(5,6)7/h1,13-15H,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMHGDJKNVTQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC(=C1)C#C)C#C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477606
Record name Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599187-53-8
Record name Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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